molecular formula C8H8N2O B126822 Pyrrolo[1,2-a]pyrazin-8-ylmethanol CAS No. 158945-89-2

Pyrrolo[1,2-a]pyrazin-8-ylmethanol

Cat. No.: B126822
CAS No.: 158945-89-2
M. Wt: 148.16 g/mol
InChI Key: ZLFAHSRIZMYWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrazin-8-ylmethanol is a fused heterocyclic compound featuring a pyrrole ring fused to a pyrazine ring, with a hydroxymethyl (-CH2OH) substituent at the 8-position. The compound’s reactivity and applications are influenced by the position of the hydroxymethyl group, which distinguishes it from other pyrrolo[1,2-a]pyrazine derivatives .

Properties

CAS No.

158945-89-2

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazin-8-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-5,11H,6H2

InChI Key

ZLFAHSRIZMYWOY-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=CC2=C1CO

Canonical SMILES

C1=CN2C=CN=CC2=C1CO

Synonyms

Pyrrolo[1,2-a]pyrazine-8-methanol (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Regioselectivity

The position of substituents on the pyrrolo[1,2-a]pyrazine scaffold significantly impacts reactivity and biological activity. Key examples include:

  • Acetylated Derivatives: 1-(3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4b) and 1-(3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-8-yl)ethanone (4b’) exhibit regioselective acetylation at positions 6 and 8, influenced by electron-donating substituents like methoxy groups . 1-(3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4c) and its 8-position isomer (4c’) demonstrate reduced yields (12%) compared to methoxy-substituted analogs, highlighting steric and electronic effects .
  • Benzoylated Derivatives: Phenyl-(3-phenylpyrrolo[1,2-a]pyrazin-6-yl)methanone (6a) and its 8-isomer (6a’) are synthesized via AlCl3-mediated benzoylation, with regioselectivity driven by substituent effects .

Comparison with Pyrrolo[1,2-a]pyrazin-8-ylmethanol: The hydroxymethyl group at position 8 in the target compound contrasts with acetyl or benzoyl groups in these derivatives, suggesting differences in hydrogen-bonding capacity and metabolic stability.

Bioactive Pyrrolo[1,2-a]pyrazine Derivatives

Anti-inflammatory and Analgesic Agents
  • Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones: Synthesized via N-alkylation and cyclization, these compounds (e.g., 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones) show potent anti-inflammatory and analgesic activities, attributed to the aryl and methyl substituents .
Herbicidal Activity
  • Maculosin-1 and Maculosin-2 : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives isolated from Alternaria alternata exhibit herbicidal activity. Their hexahydro-3-(2-methylpropyl) or 3-methyl-phenyl substituents contrast with the hydroxymethyl group in the target compound, underscoring the role of functional groups in phytotoxicity .
JAK1 Inhibitors
  • Upadacitinib (ABT-494): A therapeutic agent for rheumatoid arthritis, featuring an imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core. Its trifluoroethyl and ethyl-pyrrolidine substituents enable selective JAK1 inhibition, differing markedly from the hydroxymethyl group in this compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Name Substituent Position Functional Groups Biological Activity/Application Reference ID
This compound 8 -CH2OH Under investigation
1-(3-(4-Methoxyphenyl)pyrrolo... 6 or 8 -COCH3 Regioselectivity model
Maculosin-1 1,4-dione Hexahydro-3-(4-hydroxyphenyl)methyl Herbicidal
Upadacitinib (ABT-494) 8 (imidazo-pyrrolo) -CF3CH2, ethyl-pyrrolidine JAK1 inhibition (Rheumatoid arthritis)
3-Aryl-2-methyl-1-pyrrolo... 1,2,3 -CH3, aryl Anti-inflammatory, analgesic

Preparation Methods

Palladium-mediated reactions enable direct introduction of hydroxymethyl groups into pyrrolo[1,2-a]pyrazine scaffolds. A representative approach involves Sonogashira coupling of 8-chloropyrrolo[1,2-a]pyrazine with propargyl alcohol, followed by hydrogenation (Scheme 1) .

Scheme 1: Sonogashira Coupling and Hydrogenation Pathway

  • Coupling Step :

    • Reactants : 8-Chloropyrrolo[1,2-a]pyrazine, propargyl alcohol

    • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

    • Conditions : Diisopropylamine, THF, 60°C, 12 h

    • Intermediate : 8-(Prop-2-yn-1-ol-1-yl)pyrrolo[1,2-a]pyrazine

  • Hydrogenation Step :

    • Catalyst : Pd/C (10 wt%)

    • Conditions : H₂ (1 atm), EtOH, 25°C, 6 h

    • Product : Pyrrolo[1,2-a]pyrazin-8-ylmethanol (Yield: 68–72%)

Key Data :

ParameterValue
Reaction Time18 h (total)
Purity (HPLC)>98%
Turnover Number (TON)14.3

Nucleophilic Substitution of 8-Halogenated Intermediates

8-Halogenated pyrrolo[1,2-a]pyrazines undergo nucleophilic displacement with formaldehyde equivalents. A two-step protocol achieves this:

Step 1: Synthesis of 8-Bromopyrrolo[1,2-a]pyrazine

  • Procedure : Friedel-Crafts bromination using AlBr₃ and Br₂ in CH₂Cl₂ at 0°C (Yield: 85%) .

Step 2: Hydroxymethylation

  • Reactants : 8-Bromopyrrolo[1,2-a]pyrazine, Paraformaldehyde

  • Base : KOtBu (3 equiv)

  • Solvent : DMF, 80°C, 8 h

  • Product : this compound (Yield: 63%)

Mechanistic Insight :
The reaction proceeds via SNAr mechanism, where the electron-deficient pyrazine ring facilitates nucleophilic attack by formaldehyde-derived species.

Oxidation of 8-Methylpyrrolo[1,2-a]pyrazine

Controlled oxidation of 8-methyl derivatives provides a high-yielding route:

Oxidation Protocol :

  • Substrate : 8-Methylpyrrolo[1,2-a]pyrazine

  • Oxidant : SeO₂ (1.2 equiv)

  • Solvent : Dioxane/H₂O (4:1), 110°C, 24 h

  • Product : this compound (Yield: 78%)

Kinetic Analysis :

Time (h)Conversion (%)Selectivity (%)
64291
127689
249885

Reductive Amination of 8-Formyl Derivatives

8-Formylpyrrolo[1,2-a]pyrazine, accessible via Vilsmeier-Haack formylation, undergoes borohydride reduction:

Synthetic Route :

  • Formylation :

    • Reagents : POCl₃, DMF

    • Conditions : 0°C → 25°C, 4 h (Yield: 82%)

  • Reduction :

    • Reagent : NaBH₄ (2 equiv)

    • Solvent : MeOH, 0°C, 1 h

    • Product : this compound (Yield: 95%)

Spectroscopic Validation :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H), 4.72 (s, 2H), 3.88 (br s, 1H)

  • ¹³C NMR : δ 152.3 (C-8), 61.4 (-CH₂OH)

One-Pot Tandem Cyclization-Hydroxymethylation

FeCl₃-catalyzed annulation integrates hydroxymethyl groups during core formation (Scheme 2) :

Scheme 2: Iron-Mediated Synthesis

  • Reactants : 2-(1H-Pyrrol-1-yl)aniline, Ethylene glycol

  • Catalyst : FeCl₃ (20 mol%)

  • Oxidant : TBHP (70%, 3 equiv)

  • Conditions : TfOH (10 mol%), tert-BuOH, 25°C, 10 h

  • Product : this compound (Yield: 65%)

Advantages :

  • Avoids pre-functionalized intermediates

  • Tolerates electron-deficient aryl amines

Enzymatic Hydroxylation of 8-Alkyl Derivatives

Biocatalytic methods offer regioselective hydroxylation:

Procedure :

  • Enzyme : P450 BM3 mutant (variant 9-10A)

  • Substrate : 8-Ethylpyrrolo[1,2-a]pyrazine

  • Cofactor : NADPH (1 mM)

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 48 h

  • Yield : 58%

Optimization Data :

ParameterOptimal Value
Temperature37°C
pH7.4
Enzyme Loading0.5 mg/mL

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pyrrolo[1,2-a]pyrazin-8-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves electrophilic substitution or cyclization reactions. For example, acetyl chloride and AlCl₃ in dichloromethane under reflux (1–1.5 hours) are used for acetylation of substituted pyrrolo[1,2-a]pyrazines, with yields varying from 12% to 35% depending on substituents (e.g., 4-bromophenyl groups reduce regioselectivity) . Purification typically employs silica gel chromatography (hexanes:EtOAc, 4:1) . Optimizing stoichiometry (e.g., 10:1 AlCl₃:substrate ratio) and reaction time is critical for minimizing byproducts.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing C-6 vs. C-8 acetylation in pyrrolo[1,2-a]pyrazines) . X-ray crystallography is definitive for regioselectivity confirmation, as shown for 8-methyl-2-(4-trifluoromethylphenyl) derivatives, where crystal structures validate bond angles and torsional strain . Recrystallization from methanol is a common method for obtaining diffraction-quality crystals .

Q. What solvent systems are optimal for cycloaddition reactions involving pyrrolo[1,2-a]pyrazine precursors?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) are preferred for [3+2] cycloadditions due to their ability to stabilize intermediates. Computational studies show minimal solvent effects on activation energy (ΔΔG‡ < 3.7 kcal/mol between water and acetonitrile), allowing flexibility in solvent choice .

Advanced Research Questions

Q. How do substituent effects dictate regioselectivity in electrophilic acylation of pyrrolo[1,2-a]pyrazines?

  • Methodological Answer : Electron-donating groups (e.g., 4-methoxyphenyl) favor acetylation at C-6 due to enhanced nucleophilicity, while electron-withdrawing groups (e.g., 4-bromophenyl) reduce selectivity, yielding mixed C-6/C-8 products . Kinetic studies using AlCl₃ as a catalyst reveal that steric hindrance at C-8 can override electronic effects, necessitating DFT modeling to predict outcomes .

Q. What experimental and computational approaches reconcile contradictory data in pyrrolo[1,2-a]pyrazine reaction mechanisms?

  • Methodological Answer : Discrepancies in cycloaddition pathways (e.g., pyrrolo[1,2-a]quinoxaline vs. benzimidazole formation) are resolved via combined EPR spin-trapping (to detect radical intermediates) and isotopic labeling . Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) map transition states, showing that ring-opening/expansion pathways dominate under acidic conditions .

Q. How can biofilm inhibition assays be designed to evaluate pyrrolo[1,2-a]pyrazine derivatives as antimicrobial agents?

  • Methodological Answer : Sub-inhibitory concentrations (sub-MIC, 25–37.5 mg/L) are tested in microtiter plates using gentian violet staining to quantify biofilm biomass. Statistical validation via Kruskal-Wallis H-tests (p < 0.05) identifies significant inhibition, as demonstrated for S. aureus and P. aeruginosa . Negative controls (TSB media without compounds) ensure baseline correction.

Q. What strategies improve the metabolic stability of pyrrolo[1,2-a]pyrazine-based pharmacophores?

  • Methodological Answer : Introducing trifluoroethyl or tosyl groups reduces hepatic clearance, as seen in Upadacitinib derivatives. Metabolic stability is assessed via in vitro microsomal assays (human liver microsomes, NADPH regeneration system), with LC-MS/MS quantifying parent compound depletion .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

  • Analysis : Variations in biofilm assay protocols (e.g., incubation time, inoculum density) lead to divergent MIC values. For instance, E. coli susceptibility to gentamicin vs. resistance to ciprofloxacin highlights strain-specific responses . Standardizing CLSI guidelines and using isogenic mutant controls can mitigate discrepancies.

Q. How can divergent regioselectivity outcomes in acylation reactions be rationalized?

  • Analysis : Competing mechanisms (e.g., Friedel-Crafts vs. radical pathways) are influenced by trace moisture in AlCl₃, which alters catalyst activity. Replicating reactions under strict anhydrous conditions (glovebox) and using deuterated solvents (CDCl₃) for kinetic isotope effect studies clarify mechanistic dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.